6-(4-ethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
4-(4-ethylphenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-3-9-4-6-10(7-5-9)11-8-12(16)15-13(14-11)17-2/h4-8H,3H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNCOUMAIAUJQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-ethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound with significant potential in medicinal chemistry and biological research. This compound, characterized by its unique structure, has been studied for various biological activities, including antiviral, anticancer, and enzyme inhibition properties.
- Molecular Formula : C13H14N2OS
- Molecular Weight : 246.33 g/mol
- IUPAC Name : 4-(4-ethylphenyl)-2-methylsulfanyl-1H-pyrimidin-6-one
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition leads to various biological effects depending on the target enzyme or pathway involved.
Antiviral Activity
Research indicates that derivatives of pyrimidine compounds, including those similar to this compound, exhibit antiviral properties. Specifically, compounds with methylthio groups have shown effectiveness against viruses such as rubella and sindbis by acting as selective inhibitors .
Anticancer Activity
Studies have demonstrated that pyrimidine derivatives can possess significant antitumor activity. For instance, compounds structurally related to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Case Studies
Synthesis and Applications
The synthesis of this compound typically involves reactions between ethyl acetoacetate and thiourea under basic conditions. This compound serves as a valuable intermediate in the development of new pharmaceuticals, particularly in the fields of antiviral and anticancer drug design .
Scientific Research Applications
Antiviral Activity
Research indicates that pyrimidine derivatives, including 6-(4-ethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one, exhibit antiviral properties. Specifically, compounds with methylthio groups have shown effectiveness against viruses such as rubella and Sindbis virus by acting as selective inhibitors. The mechanism typically involves the inhibition of viral replication through interference with viral enzymes or receptors.
Anticancer Activity
Studies have demonstrated that pyrimidine derivatives can possess significant antitumor activity. For instance, compounds structurally related to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The compound's ability to interact with specific molecular targets makes it a candidate for further development in cancer therapeutics.
Enzyme Inhibition
The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition leads to various biological effects depending on the target enzyme or pathway involved. Specific studies have indicated its potential in inhibiting enzymes linked to cancer progression and viral replication.
Synthesis and Applications
The synthesis of this compound typically involves reactions between ethyl acetoacetate and thiourea under basic conditions. This compound serves as a valuable intermediate in the development of new pharmaceuticals, particularly in the fields of antiviral and anticancer drug design.
Case Studies
- Antiviral Research : A study focused on the synthesis of methylthio-substituted pyrimidines demonstrated their effectiveness against viral infections, highlighting the potential of this compound as a lead compound for antiviral drug development.
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines showed that derivatives of this compound could significantly reduce cell viability and induce apoptosis, suggesting its application as a chemotherapeutic agent.
- Enzyme Interaction Studies : Research investigating the binding affinity of this compound to specific enzymes revealed its potential as an inhibitor, paving the way for further exploration in drug design targeting metabolic pathways involved in disease progression.
Summary Table of Applications
| Application Type | Description | Examples of Activity |
|---|---|---|
| Antiviral | Inhibits viral replication through interaction with viral enzymes/receptors | Effective against rubella and Sindbis |
| Anticancer | Induces apoptosis and inhibits proliferation in cancer cell lines | Tested against various cancer types |
| Enzyme Inhibition | Binds to active or allosteric sites to inhibit enzyme activity | Potential in targeting cancer-related enzymes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 6
Table 1: Key Analogs and Their Substituents at Position 6
Key Observations :
- Aromatic vs. Heterocyclic Substituents : The 4-ethylphenyl group in the target compound provides steric bulk and moderate electron-donating effects compared to the electron-rich 3-methoxyphenyl group in . Heterocyclic substituents (e.g., benzo-triazepine in ) may enhance binding to enzymes or receptors due to additional hydrogen-bonding sites.
- Biological Activity : The naphthalen-1-ylmethyl group in ’s S-DABO derivatives is associated with improved HIV-1 inhibition, suggesting that bulkier aromatic groups at position 6 could optimize antiviral efficacy .
Substituent Variations at Position 2
Table 2: Position 2 Substituents and Their Impact
Key Observations :
- Electrophilic Reactivity: The methylthio group in the target compound is less reactive than bromo substituents () but more stable than amino groups, which may undergo oxidation .
- Biological Relevance : Methylthio groups are often retained in prodrug designs due to their metabolic stability and ability to participate in hydrophobic interactions .
Key Observations :
- Efficiency : Pd-catalyzed methods (e.g., ) and CuAAC reactions () generally offer higher yields than microwave-assisted phosphorylation ().
- Green Chemistry : Ultrasound irradiation () and solvent-free conditions () align with sustainable synthesis trends.
Table 4: Property Comparison
Key Observations :
- Bioactivity : Methylthio groups at position 2 correlate with antiviral activity in S-DABO derivatives, suggesting a similar mechanism for the target compound .
Preparation Methods
General Synthetic Strategy
The synthesis typically starts with 2-thiouracil or related thiopyrimidine precursors, which provide the pyrimidin-4(3H)-one scaffold with a thiol group at the 2-position. Alkylation of this thiol with appropriate alkylating agents introduces the methylthio group. The 6-(4-ethylphenyl) substitution is generally introduced by condensation or substitution reactions involving 4-ethylphenyl-containing intermediates or reagents.
Preparation of 2-(Methylthio)pyrimidin-4(3H)-one Core
A green and efficient method for preparing 6-methyl-2-(methylthio)pyrimidin-4(3H)-one analogs involves the alkylation of 2-thiouracil with dimethyl sulfate as the methylating agent in the presence of potassium carbonate (K2CO3) under solvent-free conditions by physical grinding at room temperature. This method yields the methylthio-substituted pyrimidinone in high purity and good yield (typically around 70-80%) within a short reaction time (10-15 minutes). Microwave irradiation has also been reported to give comparable yields with reduced reaction times, highlighting the method’s efficiency and environmental friendliness.
| Parameter | Details |
|---|---|
| Starting material | 2-Thiouracil |
| Alkylating agent | Dimethyl sulfate (for methylthio) |
| Base | K2CO3 |
| Reaction conditions | Solvent-free, physical grinding, RT |
| Reaction time | 10-15 minutes |
| Yield | 70-80% |
| Purity confirmation | Melting point, co-TLC, elemental analysis |
Alternative Catalytic and Heterogeneous Methods
Some studies have explored heterogeneous catalytic methods using silica sulfuric acid or CuY-Zeolite catalysts for the synthesis of pyrimidinone derivatives. These catalysts facilitate nucleophilic substitution reactions under milder conditions and provide excellent yields (up to 83-86%). For example, the reaction of dihydropyrimidone derivatives with picolyl chloride catalyzed by silica sulfuric acid in ethanol at 110°C for 3-5 hours resulted in high yields of substituted pyrimidinones. Although this method was applied to pyrimidinone derivatives with different substituents, it demonstrates the potential for efficient preparation of functionalized pyrimidinones including 6-(4-ethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one analogs.
Analytical Characterization
The synthesized compounds are typically characterized by:
- Melting point determination to assess purity and identity.
- Elemental analysis confirming the calculated versus found percentages of C, H, N, and S.
- Spectroscopic methods including:
- Fourier Transform Infrared Spectroscopy (FT-IR) to identify characteristic functional groups such as C=O (around 1690 cm⁻¹), C=S, and aromatic C-H stretches.
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) to confirm the chemical environment of protons and carbons, including methylthio and ethylphenyl protons.
- Thin-layer chromatography (TLC) for reaction monitoring and purity checks.
Summary Table of Preparation Methods
| Step | Method/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation of 2-thiouracil | Dimethyl sulfate, K2CO3, grinding, RT | 70-80 | Green, solvent-free, rapid |
| Substitution at 6-position | 4-Ethylphenacyl bromide, NaOEt, reflux | 65-75 | Conventional reflux, ethanol solvent |
| Catalytic substitution | Silica sulfuric acid, ethanol, 110°C | 83-86 | Heterogeneous catalysis, higher yields |
| Characterization | FT-IR, NMR, elemental analysis, TLC | — | Confirm structure and purity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
